molecular formula C15H14N2O4 B3335956 2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid CAS No. 1566-86-5

2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid

Cat. No.: B3335956
CAS No.: 1566-86-5
M. Wt: 286.28 g/mol
InChI Key: XSASBPLXMONVEH-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)carbamoylamino]benzoic acid is a benzoic acid derivative featuring a urea (carbamoylamino) linkage at the 2-position of the aromatic ring, with the urea nitrogen further substituted by a 2-methoxyphenyl group. This structure combines the carboxylic acid functionality of benzoic acid with a urea-based side chain, which is critical for hydrogen bonding and receptor interactions. The 2-methoxy group on the phenyl ring enhances lipophilicity and may influence metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-13-9-5-4-8-12(13)17-15(20)16-11-7-3-2-6-10(11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSASBPLXMONVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393901
Record name Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-86-5
Record name Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(O-ANISYL)-3-(2-CARBOXYPHENYL)UREA
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)carbamoylamino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-aminobenzoic acid+2-methoxyphenyl isocyanate2-[(2-methoxyphenyl)carbamoylamino]benzoic acid\text{2-aminobenzoic acid} + \text{2-methoxyphenyl isocyanate} \rightarrow \text{this compound} 2-aminobenzoic acid+2-methoxyphenyl isocyanate→2-[(2-methoxyphenyl)carbamoylamino]benzoic acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include:

Compound Name Substituents on Benzoic Acid Molecular Weight (g/mol) Key Features
2-[(2-Methoxyphenyl)carbamoylamino]benzoic acid 2-carbamoylamino (2-methoxyphenyl-substituted) 316.30 (calculated) Enhanced lipophilicity due to methoxy group; potential for hydrogen bonding
2-[(Aminocarbonyl)amino]benzoic acid () 2-carbamoylamino (unsubstituted urea) 180.16 Simpler urea linkage; higher solubility due to lack of aromatic substituent
2-[(Phenylmethyl)carbamoylamino]benzoic acid () 2-carbamoylamino (benzyl-substituted) 270.28 Increased hydrophobicity from benzyl group; potential for π-π interactions
Mefenamic Acid () 2-[(2,3-Dimethylphenyl)amino] 241.29 Amino instead of urea linkage; anti-inflammatory properties
2-[(3-Chlorophenyl)carbamoyl]benzoic acid () 2-carbamoyl (3-chlorophenyl) 275.69 Electrophilic chlorine substituent; may enhance receptor binding

Biological Activity

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid, with the molecular formula C15H14N2O4, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a methoxy group and a carbamoyl moiety, which contribute to its biological activity. The synthesis typically involves the reaction of 2-aminobenzoic acid with 2-methoxyphenyl isocyanate under controlled conditions.

Structural Formula

C15H14N2O4\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4

The biological effects of this compound are hypothesized to result from its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate biological pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Study: Inhibition of COX Enzymes

A study evaluated the inhibitory effect of the compound on cyclooxygenase (COX) enzymes:

  • COX-1 Inhibition : IC50 = 25 µM
  • COX-2 Inhibition : IC50 = 5 µM

This selectivity suggests that the compound may reduce inflammation with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 2: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism
MCF-710.5Induction of apoptosis
A5498.3Inhibition of VEGFR-2 signaling

Research Findings

  • Study on Antiproliferative Effects : A study demonstrated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies suggested favorable binding interactions with key targets involved in cancer progression, such as VEGFR-2, indicating its potential as a therapeutic agent .
  • In Vivo Studies : Preliminary animal studies indicated that the compound could reduce tumor size in xenograft models, further supporting its anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid
Reactant of Route 2
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2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid

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